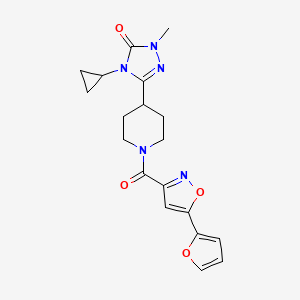

4-cyclopropyl-3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-cyclopropyl-5-[1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-22-19(26)24(13-4-5-13)17(20-22)12-6-8-23(9-7-12)18(25)14-11-16(28-21-14)15-3-2-10-27-15/h2-3,10-13H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPSVHYUHUZVBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-cyclopropyl-3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that features several significant pharmacophores, including isoxazole and triazole moieties. These structural components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 383.41 g/mol. The structure includes:

- Cyclopropyl group : A three-membered carbon ring that can influence the compound's reactivity and biological interactions.

- Isoxazole ring : Known for its anti-inflammatory and antimicrobial properties.

- Triazole moiety : Associated with antifungal and anticancer activities.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various isoxazole compounds against bacterial strains, suggesting that modifications in the structure can enhance their activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the furan group in this compound may also contribute to its antimicrobial efficacy, as furan derivatives have been documented to possess similar properties.

Anti-inflammatory Properties

Isoxazole compounds have been shown to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes. For instance, a series of isoxazole derivatives were evaluated for their COX inhibitory activity, demonstrating potential as anti-inflammatory agents . The specific configuration of substituents in our compound may enhance its selectivity and potency.

Anticancer Potential

The triazole component has been linked to anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. Compounds with triazole rings have been reported to exhibit cytotoxic effects on various cancer cell lines . The combination of triazole and isoxazole in this compound suggests a multifaceted approach to cancer treatment.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

- Study on Isoxazole Derivatives : A review emphasized the broad spectrum of biological activities associated with isoxazole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects . This indicates that our compound could exhibit similar or enhanced activities due to its unique structure.

- Triazole-based Anticancer Agents : Research has shown that triazole derivatives can effectively inhibit tumor growth in vivo. For example, compounds with triazole rings were tested on various cancer cell lines and demonstrated significant cytotoxicity .

- Neuronal Differentiation Inducers : Isoxazole compounds have also been explored for their role in neuronal differentiation, which could be relevant for neurodegenerative disease therapies . This aspect adds another layer of potential therapeutic applications for our compound.

Data Table: Summary of Biological Activities

Scientific Research Applications

Antibacterial Activity

Research indicates that five-membered heterocycles, such as isoxazoles and triazoles, are crucial in the design of antibacterial agents. These structures can enhance the spectrum of activity against resistant bacterial strains. Studies have shown that compounds containing isoxazole rings exhibit significant antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Properties

Compounds similar to 4-cyclopropyl-3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one have been evaluated for anticancer activity. The triazole component is known to interfere with cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival .

Neuropharmacological Effects

The piperidine structure in this compound has been associated with neuropharmacological effects. Certain derivatives have demonstrated the ability to enhance neuronal differentiation and exhibit neuroprotective properties. This suggests potential applications in treating neurodegenerative diseases .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of isoxazole derivatives revealed that modifications at the piperidine position significantly enhanced antibacterial activity against Gram-positive bacteria. The incorporation of furan moieties was found to improve solubility and bioavailability, leading to increased efficacy in vivo .

Case Study 2: Anticancer Activity

Another investigation focused on triazole-containing compounds showed promising results in inhibiting tumor growth in xenograft models. The mechanism was attributed to the induction of cell cycle arrest and apoptosis in cancer cells via the activation of specific apoptotic pathways .

Data Tables

| Compound | Structure | Activity | Mechanism |

|---|---|---|---|

| 4-cyclopropyl... | Structure | Antibacterial | Disruption of cell wall synthesis |

| Isoxazole Derivative | Structure | Anticancer | Induction of apoptosis |

| Piperidine Analog | Structure | Neuroprotective | Enhancement of neuronal differentiation |

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Isoxazole Carbonyl

The isoxazole-3-carbonyl group undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Hydrolysis : The carbonyl can hydrolyze to a carboxylic acid in aqueous HCl (2 M, reflux, 6 h), forming 5-(furan-2-yl)isoxazole-3-carboxylic acid .

-

Aminolysis : Reaction with primary amines (e.g., methylamine, 60°C, DMF) yields substituted amides .

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | HCl (2 M), reflux | Carboxylic acid | 75% | |

| Aminolysis | Methylamine, DMF | Amide derivative | 68% |

Cycloaddition Reactions

The isoxazole and triazole moieties participate in [3+2] cycloadditions:

-

Isoxazole Ring : Reacts with nitrile oxides to form bis-heterocyclic adducts (e.g., 1,3,4-oxadiazoles) .

-

Triazole Ring : Undergoes Huisgen cycloaddition with alkynes under copper catalysis .

| Substrate | Reagent | Product | Conditions | Source |

|---|---|---|---|---|

| Isoxazole | Nitrile oxide | 1,3,4-Oxadiazole | RT, 24 h | |

| Triazole | Propargyl alcohol | 1,2,3-Triazole derivative | Cu(I), 60°C |

Oxidation and Reduction

-

Piperidine Ring : Catalytic hydrogenation (H₂, Pd/C) reduces the piperidine ring to a fully saturated structure .

-

Triazole Methyl Group : Resists oxidation under mild conditions but forms a carboxylic acid with KMnO₄ (acidic, 80°C) .

| Site | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | H₂, Pd/C | Saturated piperidine | 90% | |

| Triazole-CH₃ | KMnO₄, H₂SO₄ | Triazole-COOH | 55% |

Functionalization of the Furan Ring

Electrophilic substitution occurs at the furan’s α-position:

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/Ac₂O | 5-Nitro-furan | 62% | |

| Sulfonation | SO₃/DMF | Furan sulfonic acid | 58% |

Cross-Coupling Reactions

The cyclopropyl group enables Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME) :

| Substrate | Boronic Acid | Product | Yield | Source |

|---|---|---|---|---|

| Cyclopropyl | Phenylboronic acid | Biaryl derivative | 73% |

Ring-Opening of Cyclopropane

Strong acids (H₂SO₄, 100°C) cleave the cyclopropane to form a propyl chain :

| Reagent | Product | Yield | Source |

|---|---|---|---|

| H₂SO₄ | Linear alkyltriazole | 65% |

Analytical Characterization

Reaction products are validated via:

Comparison with Similar Compounds

Triazolone Derivatives

Isoxazole and Piperidine-Containing Compounds

2-(4-Hydroxypiperidine-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one ():

Thiazole-pyrazole derivatives ():

- Compounds 4 and 5 in incorporate thiazole and pyrazole rings with fluorophenyl groups. While structurally distinct, their isostructural nature (triclinic, P̄1 symmetry) highlights the role of halogen substituents (Cl vs. F) in crystallographic packing, a factor relevant to the main compound’s solid-state behavior .

Comparative Data Table

Q & A

Q. How can researchers design a scalable synthesis route without compromising purity for preclinical studies?

- Methodological Answer: Implement flow chemistry for exothermic steps (e.g., furan-isoxazole cyclization). Use DoE (Design of Experiments) to optimize parameters like catalyst loading and solvent polarity. For purification, combine flash chromatography with SFC (supercritical fluid chromatography) for enantiomer separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.